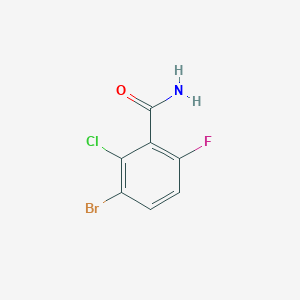

7-Bromo-1-methyl-quinazoline-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

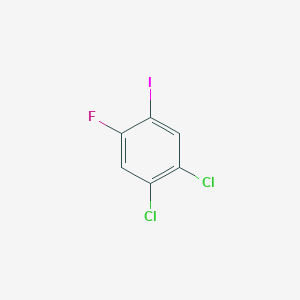

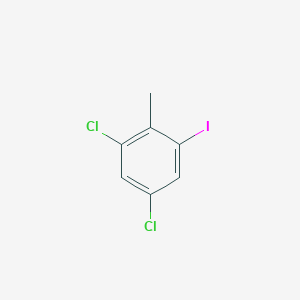

7-Bromo-1-methyl-quinazoline-2,4-dione is a marine-derived natural product found in Pyura sacciformis . It is a quinazoline derivative, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Synthesis Analysis

A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved the use of a [32P]S1P binding assay . More details about the synthesis process can be found in the referenced papers .科学研究应用

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The introduction of bromine and methyl groups in “7-Bromo-1-methyl-quinazoline-2,4-dione” could potentially enhance its cytotoxicity against cancer cells. Researchers have synthesized various quinazoline compounds, showing significant therapeutic activities, including anti-cancer effects .

Anti-Inflammatory and Analgesia

The anti-inflammatory and analgesic effects of quinazoline derivatives make them promising candidates for the development of new pain relief medications. Studies have shown that certain quinazoline derivatives exhibit improved gastrointestinal safety profiles compared to reference drugs .

Antibacterial and Antifungal Applications

Quinazoline derivatives have shown promising results as antibacterial and antifungal agents. The structural modification of quinazoline-2,4-dione by adding a bromine atom at the 7th position and a methyl group at the 1st position could lead to compounds with enhanced antibacterial and antifungal activities .

Antihypertensive Effects

The quinazoline nucleus is known to possess antihypertensive properties. “7-Bromo-1-methyl-quinazoline-2,4-dione” could be investigated for its potential use in treating hypertension, given the known bioactivities of its core structure .

Antidiabetic Potential

Quinazoline derivatives have been explored for their antidiabetic effects. The unique structure of “7-Bromo-1-methyl-quinazoline-2,4-dione” might offer a new avenue for the development of antidiabetic drugs, contributing to the diversity of treatment options available for diabetes .

Antitumor Properties

Apart from their anticancer activities, quinazoline derivatives are also known for their antitumor properties. The specific substitution pattern in “7-Bromo-1-methyl-quinazoline-2,4-dione” could be key in designing new antitumor agents, potentially effective against a range of tumors .

作用机制

Target of Action

The primary target of 7-Bromo-1-methyl-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor involved in the regulation of various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

7-Bromo-1-methyl-quinazoline-2,4-dione interacts with S1PR2 by binding to it . This binding can influence the receptor’s activity, leading to changes in the cellular processes that the receptor regulates .

Biochemical Pathways

Given the role of s1pr2, it can be inferred that the compound may influence pathways related to cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of 7-Bromo-1-methyl-quinazoline-2,4-dione’s action are likely to be related to its interaction with S1PR2. By binding to this receptor, the compound could potentially influence various cellular processes, including cell proliferation, differentiation, and migration .

属性

IUPAC Name |

7-bromo-1-methylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHHDXUCBLSXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methyl-quinazoline-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)